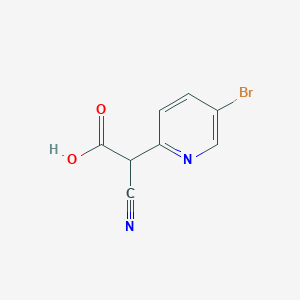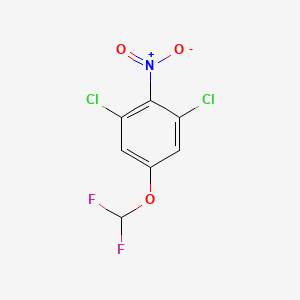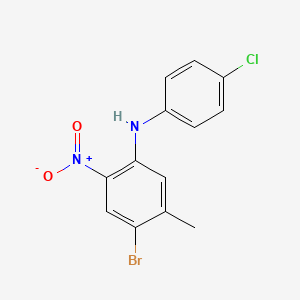
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-bromo-2-methylaniline, followed by a coupling reaction with 4-chlorobenzene. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The coupling reaction can be facilitated by using a palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of the brominated aniline with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Reduction: 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially leading to covalent modifications and changes in protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N-(4-chlorophenyl)-2-(trifluoromethoxy)benzenesulfonamide
- 4-Bromo-N-[(4-chlorophenyl)carbamoyl]benzenesulfonimidoyl chloride
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the nitro group provides opportunities for reduction and further functionalization. This combination of features makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H10BrClN2O2 |
|---|---|
Molekulargewicht |
341.59 g/mol |
IUPAC-Name |
4-bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline |
InChI |
InChI=1S/C13H10BrClN2O2/c1-8-6-12(13(17(18)19)7-11(8)14)16-10-4-2-9(15)3-5-10/h2-7,16H,1H3 |
InChI-Schlüssel |
OSTKRKHXHMPCBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


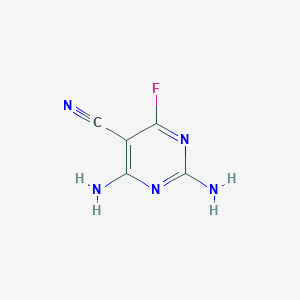
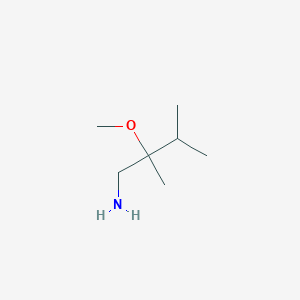

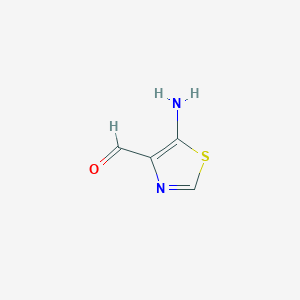
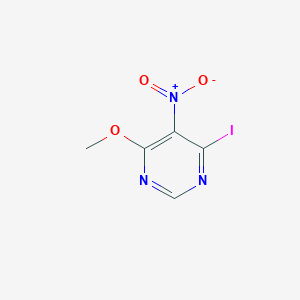
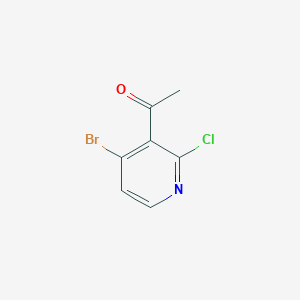
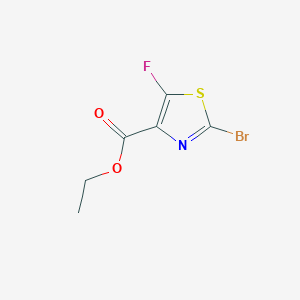
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)
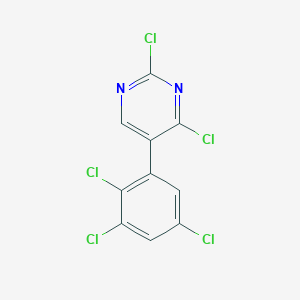

![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
